REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:14][N:15]([CH3:17])[CH3:16])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1
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Name
|
|
Quantity
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27 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.31 mol
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Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
|
ADDITION
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Details
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the reaction was poured onto water
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Type
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EXTRACTION
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Details
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extracted with ethylacetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
Then was dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
titled compound
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C=CN(C)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 106229.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |